Superior LAT1 Transporter Inhibition Potency vs. Closest Analog and Endogenous Substrates
In a standardized LAT1 inhibition assay, (S)-2-Amino-3-biphenyl-3-yl-propionic acid (164172-96-7) exhibits an IC50 of 6600 nM, demonstrating superior potency over its closest structural analog, (2S)-2-Amino-3-(3-benzylphenyl)propanoic acid (IC50 = 7300 nM) . The biphenyl compound is also over 10-fold more potent than the natural endogenous substrate tyrosine (IC50 = 68,000 nM) and over 24-fold more potent than tryptophan (IC50 = 160,000 nM) in the same assay .
| Evidence Dimension | Inhibition of L-type amino acid transporter 1 (LAT1) |
|---|---|
| Target Compound Data | IC50 = 6600 nM |
| Comparator Or Baseline | (2S)-2-Amino-3-(3-benzylphenyl)propanoic acid (IC50 = 7300 nM); Tyrosine (IC50 = 68,000 nM); Tryptophan (IC50 = 160,000 nM) |
| Quantified Difference | 9.6% more potent than the closest analog; 10.3-fold more potent than tyrosine; 24.2-fold more potent than tryptophan |
| Conditions | In vitro LAT1 inhibition assay; source data from PubChem BioAssay AID 1303220 and 1398359 |
Why This Matters
This specific potency advantage is critical for projects requiring selective targeting of LAT1, a transporter upregulated in many cancers and a key mediator of amino acid homeostasis.
